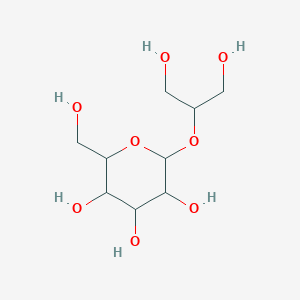
alpha-d-Galactopyranoside, 2-hydroxy-1-(hydroxymethyl)ethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-O-(alpha-D-glucopyranosyl)glycerol is a naturally occurring compound found in various bacteria and plants It is known for its role as an osmolyte, helping organisms to counteract osmotic stress in saline environments
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-O-(alpha-D-glucopyranosyl)glycerol can be synthesized through enzymatic methods. One common approach involves the use of sucrose phosphorylase to catalyze the glycosylation of glycerol from sucrose. This reaction is typically carried out under mild conditions, making it an efficient and environmentally friendly method .
Industrial Production Methods
Industrial production of 2-O-(alpha-D-glucopyranosyl)glycerol often employs whole cell-based enzyme formulations. Recombinant production in Escherichia coli has been shown to be effective, with high-yield bioreactor cultivations yielding significant amounts of the enzyme required for the synthesis . The use of immobilized enzymes and controlled bioreactor conditions further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-O-(alpha-D-glucopyranosyl)glycerol primarily undergoes glycosylation reactions. The enzymatic glycosylation of glycerol is a key reaction, where sucrose phosphorylase transfers a glucosyl group to glycerol .
Common Reagents and Conditions
The common reagents used in the synthesis of 2-O-(alpha-D-glucopyranosyl)glycerol include sucrose and glycerol. The reaction conditions are typically mild, with the use of immobilized enzymes to facilitate the glycosylation process .
Major Products Formed
The major product formed from the glycosylation reaction is 2-O-(alpha-D-glucopyranosyl)glycerol itself. This compound can be further utilized in various applications due to its stabilizing properties .
Wissenschaftliche Forschungsanwendungen
2-O-(alpha-D-glucopyranosyl)glycerol has a wide range of scientific research applications:
Chemistry: It is used as a stabilizing agent in various chemical formulations.
Wirkmechanismus
The mechanism of action of 2-O-(alpha-D-glucopyranosyl)glycerol involves its role as an osmolyte. It helps to stabilize proteins and cellular structures under osmotic stress by maintaining the osmotic balance within cells. The compound interacts with various molecular targets, including aquaporins and other membrane proteins, to exert its effects .
Vergleich Mit ähnlichen Verbindungen
2-O-(alpha-D-glucopyranosyl)glycerol is unique due to its specific glycosylation pattern and its role as an osmolyte. Similar compounds include:
2-O-(alpha-D-glucopyranosyl)-L-ascorbic acid: Another glycosylated compound with stabilizing properties.
2-O-(alpha-D-glucosyl)-D-glycerate: A similar osmolyte with applications in cosmetics and healthcare products.
These compounds share similar stabilizing properties but differ in their specific molecular structures and applications.
Eigenschaften
IUPAC Name |
2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTKXCPRNZDOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
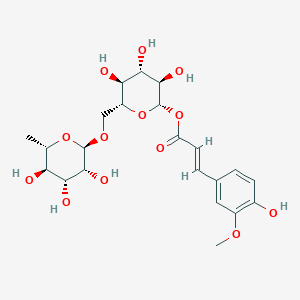
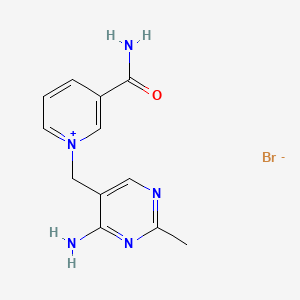
![2-Amino-9-[5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B13403721.png)

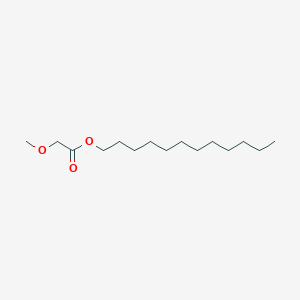
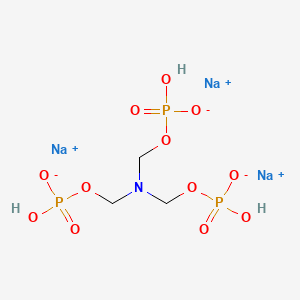


![alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol](/img/structure/B13403766.png)
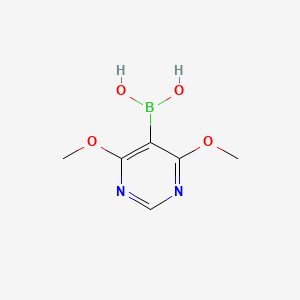
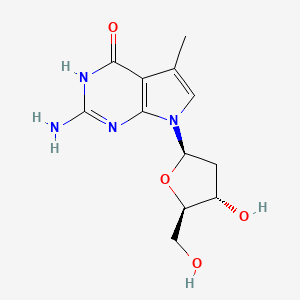
![6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide](/img/structure/B13403797.png)
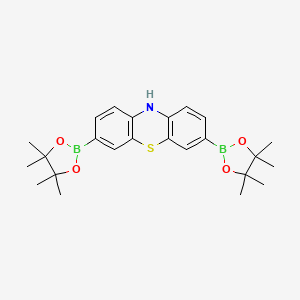
![1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13403806.png)
